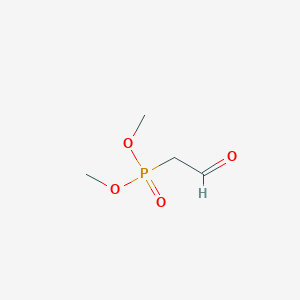
dimethyl (2-oxoethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (2-oxoethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of chloropropanone with trimethyl phosphite in the presence of a solvent like toluene. The reaction is carried out at a temperature of around 135°C, and the product is obtained through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2-oxoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphonate derivatives.
Substitution: It can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation, and various bases and catalysts for substitution reactions. The conditions often involve moderate temperatures and the use of solvents like acetonitrile or dioxane .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonate esters, and other organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-oxoethyl)phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethyl (2-oxoethyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonate group can participate in the formation of carbon-phosphorus bonds, which are crucial in many synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to dimethyl (2-oxoethyl)phosphonate include:
- Dimethyl (2-oxopropyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate
Uniqueness
This compound is unique due to its specific reactivity and the ability to form stable phosphonate esters. This makes it particularly useful in synthetic organic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
10038-65-0 |
|---|---|
Molekularformel |
C4H9O4P |
Molekulargewicht |
152.09 g/mol |
IUPAC-Name |
2-dimethoxyphosphorylacetaldehyde |
InChI |
InChI=1S/C4H9O4P/c1-7-9(6,8-2)4-3-5/h3H,4H2,1-2H3 |
InChI-Schlüssel |
ZPGGPAAFPDZTLD-UHFFFAOYSA-N |
SMILES |
COP(=O)(CC=O)OC |
Kanonische SMILES |
COP(=O)(CC=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















